REACTION_CXSMILES
|
CN(C)CCO.[Li]CCCC.[CH3:12][N:13]([CH3:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.[CH2:21]([Sn:25](Cl)([CH2:30][CH2:31][CH2:32][CH3:33])[CH2:26][CH2:27][CH2:28][CH3:29])[CH2:22][CH2:23][CH3:24]>CCCCCC.O>[CH3:12][N:13]([CH3:20])[C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Sn:25]([CH2:26][CH2:27][CH2:28][CH3:29])([CH2:30][CH2:31][CH2:32][CH3:33])[CH2:21][CH2:22][CH2:23][CH3:24])[N:15]=1
|
Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
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CN(CCO)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
11.38 mL
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Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
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CN(C1=NC=CC=C1)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
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Name
|
tributyl tin chloride
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Quantity
|
1.55 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Sn](CCCC)(CCCC)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
2.5 (± 2.5) °C
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Type
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CUSTOM
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Details
|
After stirring the reaction mixture for 1 h at 0-5° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction medium was cooled to −78° C.
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at −78° C. for 30 min
|
Duration
|
30 min
|
Type
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STIRRING
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Details
|
to stir at 0-5° C. for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
After the completion of reaction (TLC monitoring)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with diethyl ether (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude residue was carried foreard to the next step without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CN(C1=NC(=CC=C1)[Sn](CCCC)(CCCC)CCCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |